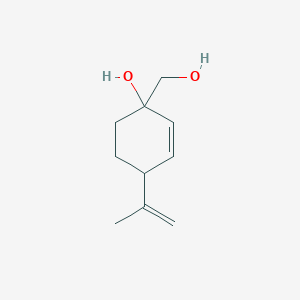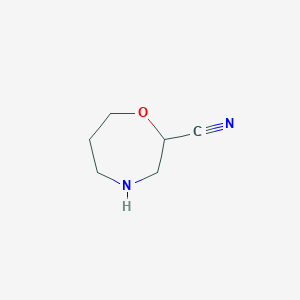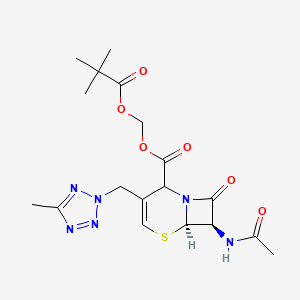![molecular formula C16H17N5NaO9S3 B12290996 Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)](/img/structure/B12290996.png)
Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) is a complex organic compound known for its unique chemical properties and applications. This compound is often used in scientific research due to its photoreactive and amine-reactive characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) involves multiple steps. The process typically starts with the preparation of the 4-azido-2-hydroxybenzoic acid derivative, which is then reacted with ethylenediamine to form the intermediate compound. This intermediate is further reacted with propanoic acid derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido and ester functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include amine derivatives, sulfoxides, and sulfones, which have distinct chemical and physical properties .
Applications De Recherche Scientifique
Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) is widely used in scientific research due to its unique properties:
Chemistry: Used as a crosslinker in polymer chemistry and material science.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a photoreactive agent in photodynamic therapy.
Industry: Utilized in the production of specialized coatings and adhesives.
Mécanisme D'action
The compound exerts its effects through its photoreactive and amine-reactive properties. Upon exposure to light, the azido group forms a highly reactive nitrene intermediate, which can insert into various chemical bonds. This property is exploited in crosslinking and bioconjugation applications. The compound’s amine-reactive ester group allows it to form stable amide bonds with primary amines, facilitating the attachment of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfo-NHS (N-hydroxysulfosuccinimide): Similar in its amine-reactive properties but lacks the photoreactive azido group.
Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Another amine-reactive crosslinker with a different spacer arm and reactivity profile.
Uniqueness
Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) is unique due to its dual reactivity, combining both photoreactive and amine-reactive functionalities. This dual reactivity allows for versatile applications in various fields, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C16H17N5NaO9S3 |
|---|---|
Poids moléculaire |
542.5 g/mol |
InChI |
InChI=1S/C16H17N5O9S3.Na/c17-20-19-9-1-2-10(11(22)7-9)15(25)18-4-6-32-31-5-3-14(24)30-21-13(23)8-12(16(21)26)33(27,28)29;/h1-2,7,12,22H,3-6,8H2,(H,18,25)(H,27,28,29); |
Clé InChI |
JYQXIETXCXZPTL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)S(=O)(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[[3-[[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290933.png)
![8-Fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12290941.png)


![17-Ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290955.png)
![6-[(4-chlorophenyl)methyl]-1-N-methyl-2H-quinazoline-1,2,4-triamine](/img/structure/B12290959.png)
![N-[9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B12290961.png)
![Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)](/img/structure/B12290966.png)

![5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]tridecane-4,6-dione;hydrochloride](/img/structure/B12290981.png)
![N-[cyclopropyl(pyridin-2-yl)methyl]-3-[4-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)phenyl]-1H-indazole-5-carboxamide](/img/structure/B12290993.png)
